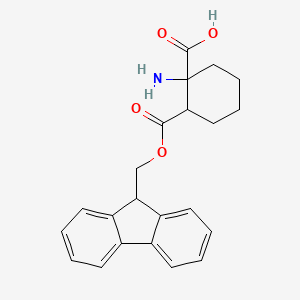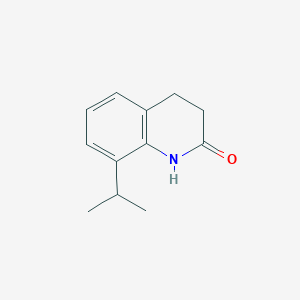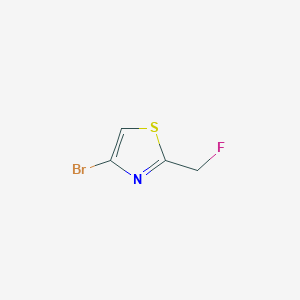![molecular formula C13H26O2Si B8621373 trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde](/img/structure/B8621373.png)
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde
描述
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is an organic compound that features a cyclohexane ring substituted with a tert-butyl(dimethyl)silyloxy group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and dimethylformamide as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques.
化学反应分析
Types of Reactions
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The tert-butyl(dimethyl)silyloxy group can be substituted under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Acidic conditions (e.g., acetic acid/water mixture)
Major Products Formed
Oxidation: Carboxylic acid
Reduction: Alcohol
Substitution: Alcohol
科学研究应用
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is used in various scientific research applications, including:
作用机制
The mechanism of action of trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyl(dimethyl)silyloxy group provides steric hindrance, which enhances the stability of the protected hydroxyl group under various reaction conditions .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: A similar compound with an acetaldehyde functional group.
Uniqueness
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is unique due to its combination of a cyclohexane ring, a tert-butyl(dimethyl)silyloxy group, and an aldehyde functional group. This unique structure provides specific reactivity and stability, making it valuable in organic synthesis and various scientific research applications .
属性
分子式 |
C13H26O2Si |
|---|---|
分子量 |
242.43 g/mol |
IUPAC 名称 |
4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h10-12H,6-9H2,1-5H3 |
InChI 键 |
ZGHLPKGXKPEVNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-[6-(Pyridin-3-yl)pyridazin-3-yl]-1,4'-bipiperidine](/img/structure/B8621291.png)
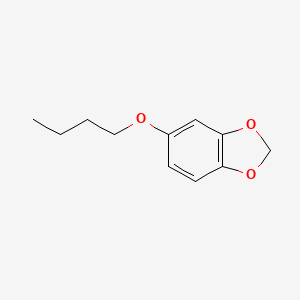
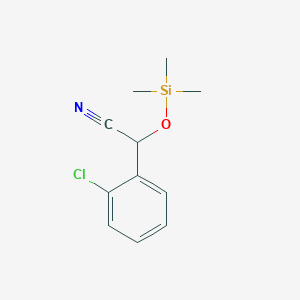
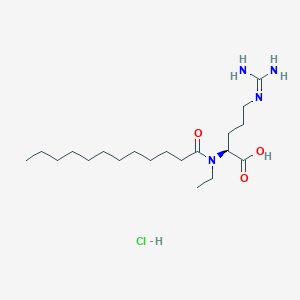
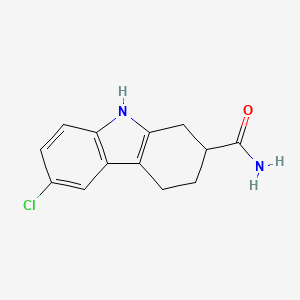

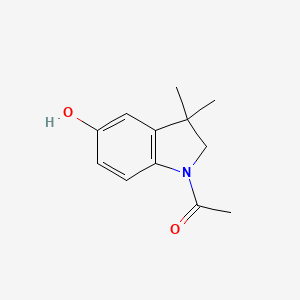

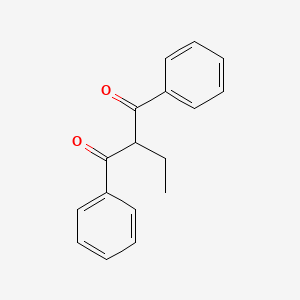
![Phenyl{(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B8621366.png)
